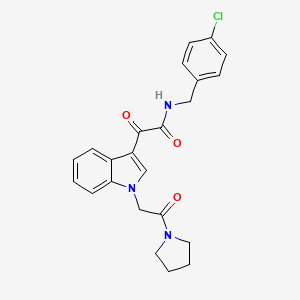

N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

描述

This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The indole’s 1-position is modified with a 4-chlorobenzyl moiety, while the acetamide side chain includes a pyrrolidin-1-yl ethyl group linked via a ketone bridge.

属性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O3/c24-17-9-7-16(8-10-17)13-25-23(30)22(29)19-14-27(20-6-2-1-5-18(19)20)15-21(28)26-11-3-4-12-26/h1-2,5-10,14H,3-4,11-13,15H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWMSMAXTFGEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chlorobenzyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a chlorobenzyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 363.81 g/mol.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to disease processes, including those involved in cancer progression.

- Receptor Modulation : It may interact with specific receptors in the central nervous system, suggesting possible neuropharmacological applications.

- Antioxidant Activity : Preliminary studies have indicated that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Properties

Numerous studies have evaluated the anticancer effects of this compound against various cancer cell lines:

These findings suggest that the compound has significant cytotoxic effects, particularly against breast and lung cancer cell lines.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

These results indicate that this compound possesses promising antibacterial activity.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of this compound in a series of experiments aimed at understanding its biological profile:

- Synthesis : The compound was synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with indole derivatives and subsequent acetamide formation.

- In Vitro Studies : Various assays were conducted to assess its cytotoxicity and mechanism of action, revealing that it induces apoptosis in cancer cells through caspase activation pathways.

- In Vivo Studies : Animal model studies demonstrated significant tumor reduction when administered at therapeutic doses, supporting its potential as an anticancer agent.

相似化合物的比较

D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)

- Key Differences :

- The acetamide group in D-24851 is substituted with a pyridin-4-yl group instead of a pyrrolidin-1-yl ethyl chain.

- Lacks the 2-oxoethyl-pyrrolidine moiety present in the target compound.

- Implications :

2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide (Compound 2a)

- Key Differences :

- 4-Fluorobenzyl substituent vs. 4-chlorobenzyl.

- Additional 4-methoxy group on the indole ring.

- Acetamide linked to a pyrazol-3-yl group.

- The pyrazole ring offers distinct hydrogen-bonding interactions compared to pyrrolidine.

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)

- Key Differences :

- Simpler structure lacking the pyrrolidin-1-yl ethyl and 4-chlorobenzyl groups.

- Fluorobenzyl substitution instead of chlorobenzyl.

- Implications :

N-Benzyl-3-(4-chlorophenyl)-2-[methyl-(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]propanamide

- Key Differences :

- Trimethoxyphenyl group on the acetamide side chain.

- Propanamide backbone instead of an indole core.

- The absence of the indole system may reduce affinity for indole-specific targets .

Comparative Data Table

Key Observations

- Substitution Effects :

- Chlorobenzyl vs. Fluorobenzyl : Chlorine’s larger atomic radius and lipophilicity may enhance target binding in hydrophobic pockets compared to fluorine.

- Pyrrolidine vs. Pyridine/Pyrazole : Pyrrolidine’s cyclic amine may improve solubility and hydrogen-bonding capacity, whereas aromatic groups (pyridine/pyrazole) favor π-π interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。